N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

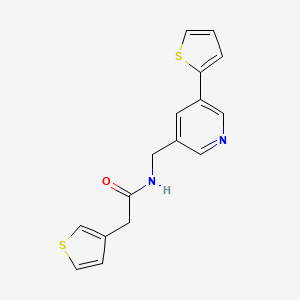

N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a pyridine core substituted with a thiophen-2-yl group at the 5-position and a methylacetamide side chain bearing a thiophen-3-yl moiety. Its structure combines aromatic and electron-rich heterocycles (pyridine and thiophene), which are critical for interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

2-thiophen-3-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(7-12-3-5-20-11-12)18-9-13-6-14(10-17-8-13)15-2-1-4-21-15/h1-6,8,10-11H,7,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNHLWRWGGVWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Contains thiophene and pyridine rings, which are known for their diverse biological activities.

- The acetamide functional group may contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of Key Intermediates : Starting from thiophene and pyridine derivatives.

- Coupling Reactions : Utilizing methods such as palladium-catalyzed cross-coupling to form the desired compound.

- Purification : Employing techniques like chromatography to isolate the final product.

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and pyridine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Target Compound | S. typhimurium | TBD |

Anticancer Activity

Recent research has highlighted the potential anticancer properties of thiophene-pyridine derivatives. For example, a study demonstrated that related compounds inhibited cancer cell proliferation in vitro.

Case Study: In Vitro Anticancer Activity

A derivative structurally similar to this compound was tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.

- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing cellular pathways.

Structure–Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Modifications in the thiophene or pyridine rings can significantly affect potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Adding electron-donating groups | Increased potency against cancer cells |

| Substituting halogens | Enhanced antimicrobial activity |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of the target compound and its analogues:

Key Comparative Insights

Pyridine vs. Thiophene Dominance

- The target compound’s pyridine-thiophene hybrid structure differentiates it from purely thiophene-based analogues (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ). Pyridine enhances π-π stacking and hydrogen bonding with residues like HIS163 in viral proteases, as observed in 5RH1 (−22 kcal/mol binding affinity) .

- In contrast, thiophene-centric compounds may prioritize hydrophobic interactions but lack pyridine’s directional bonding capacity.

Substituent Effects

- Chlorine or cyano substituents (e.g., 5RH1’s 5-chlorothiophen-2-yl vs. ’s 3-cyanothiophen-2-yl ) modulate electron density and steric bulk. The target compound’s unsubstituted thiophen-3-yl may favor flexibility in binding pocket accommodation.

- Bulky groups, such as adamantane in ’s analogue , improve membrane permeability but may hinder target engagement compared to the target compound’s smaller heterocycles.

Heterocycle Combinations

- Thiadiazole-pyridazine derivatives ( ) introduce sulfur-rich cores, which may enhance metabolic stability but reduce solubility. The target compound’s thiophene-pyridine balance likely offers intermediate pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.